Product packaging for 2-Methyl-3-(methylamino)-2-propenal(Cat. No.:CAS No. 101419-84-5)

2-Methyl-3-(methylamino)-2-propenal

Cat. No.: B14321387
CAS No.: 101419-84-5
M. Wt: 99.13 g/mol
InChI Key: YLWYIKLACUBHLC-UHFFFAOYSA-N
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Description

Contextualizing 2-Methyl-3-(methylamino)-2-propenal within Enaminone Chemistry

This compound is structurally classified as an enaminone. Enaminones are vinylogous amides, meaning they contain an amide-like functional group (a nitrogen atom attached to a carbonyl group) with a carbon-carbon double bond inserted between the nitrogen and the carbonyl carbon. researchgate.net This structural arrangement creates a "push-pull" system where the electron-donating amino group "pushes" electron density into the electron-withdrawing carbonyl group through the conjugated π-system.

This inherent electronic characteristic makes enaminones exceptionally versatile precursors that are used extensively as building blocks in organic synthesis. orientjchem.org Their synthetic potential has been recognized for a long time, and they continue to be employed in a variety of chemical applications. researchgate.net They are particularly well-known as key intermediates for the synthesis of a broad diversity of nitrogen-containing heterocycles and naturally occurring alkaloids. orientjchem.org

Structural Features and Electronic Properties Influencing Reactivity of the Propenal-Amino Moiety

The reactivity of the propenal-amino moiety in this compound is a direct consequence of its conjugated and polarized structure. The molecule contains two functional groups in a conjugated arrangement: an aldehyde (a carbonyl group) and an enamine (a double bond adjacent to a nitrogen atom). pressbooks.pub

Consequently, nucleophiles can attack the molecule at two different positions:

1,2-Addition: Strong nucleophiles tend to attack the electrophilic carbonyl carbon directly. pressbooks.pubacs.org

1,4-Conjugate Addition (Michael Addition): Softer or weaker nucleophiles often add to the β-carbon of the double bond, a pathway facilitated by the conjugated system. pressbooks.pubacs.orgresearchgate.net

The presence of the amino group modulates this reactivity compared to simple α,β-unsaturated aldehydes. The electron-donating nature of the nitrogen atom reduces the electrophilicity of the β-carbon to some extent, yet the compound remains a valuable substrate for conjugate additions, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgorganic-chemistry.org

Overview of Synthetic Utility in Contemporary Organic Chemistry Research

The unique structural and electronic features of α,β-unsaturated amino aldehydes like this compound make them highly useful in modern organic synthesis. Their ability to react with a variety of nucleophiles at different positions allows for the construction of diverse molecular architectures.

A primary application of enaminones is in the synthesis of heterocyclic compounds. orientjchem.orgresearchgate.net By reacting with reagents that have two nucleophilic centers, they can undergo cyclization reactions to form various ring systems containing nitrogen and other heteroatoms. These heterocyclic motifs are common in many biologically active molecules, including natural products and pharmaceuticals. nih.govorientjchem.org For instance, derivatives of α,β-unsaturated aldehydes are known to be excellent dienophiles in Diels-Alder reactions, which are powerful methods for constructing six-membered rings, leading to the synthesis of bioactive alkaloids. nih.gov The amphiphilic character of these molecules, possessing both nucleophilic and electrophilic centers, underpins their wide utilization as precursors for nitrogen-bearing chemical compounds. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B14321387 2-Methyl-3-(methylamino)-2-propenal CAS No. 101419-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101419-84-5

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-methyl-3-(methylamino)prop-2-enal

InChI

InChI=1S/C5H9NO/c1-5(4-7)3-6-2/h3-4,6H,1-2H3

InChI Key

YLWYIKLACUBHLC-UHFFFAOYSA-N

Canonical SMILES

CC(=CNC)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Methylamino 2 Propenal and Analogous Structures

Direct Synthetic Routes to α,β-Unsaturated Aldehydes with Secondary Amine Functionalities

Direct synthetic methods offer a straightforward approach to constructing the target molecular framework. These routes typically involve the formation of the key carbon-nitrogen bond and the α,β-unsaturated system in a concerted or sequential manner from readily available precursors.

Condensation Reactions Involving Methylamine (B109427) and Precursor Aldehyde Derivatives

The choice of the aldehyde precursor is critical. A suitable starting material would be a β-dicarbonyl compound or a related derivative that can react with methylamine to introduce the methylamino group and form the propenal backbone. The reaction conditions, such as pH and solvent, must be carefully controlled to favor the formation of the desired enamine product over other potential side reactions. pressbooks.pub For instance, the reaction is often carried out under mildly acidic conditions to facilitate the dehydration step without excessively protonating the amine, which would render it non-nucleophilic. pressbooks.pub

Strategies for the Formation of the Enaminone Core Structure

The enaminone moiety is the central functional group in 2-methyl-3-(methylamino)-2-propenal. Several general strategies exist for the construction of this versatile core structure. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgbeilstein-archives.org

One common approach is the reaction of β-dicarbonyl compounds with primary or secondary amines. organic-chemistry.org This method is widely used due to the commercial availability of a diverse range of starting materials. The reaction between a 1,3-diketone and an amine, for example, readily yields an enaminone. researchgate.net

Another powerful technique is the Vilsmeier-Haack reaction. nih.govnumberanalytics.comthieme-connect.comorgsyn.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an activated substrate. numberanalytics.comthieme-connect.comwikipedia.org While traditionally used for aromatic compounds, variations of this reaction can be adapted for the synthesis of enaminones from appropriate precursors. The Vilsmeier reagent acts as an electrophile that reacts with an enamine or a related nucleophile to introduce the formyl group, leading to the enaminone structure. nih.govwikipedia.org

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods provide alternative routes to the target compound, often involving the synthesis of a related precursor that is subsequently converted to this compound. These pathways can offer advantages in terms of substrate scope or stereocontrol.

Reductive Amination Approaches for Related α-Branched Aldehydes

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. researchgate.netnih.govcam.ac.ukwikipedia.org In the context of synthesizing the target molecule, this approach would involve the reaction of an appropriate α-branched aldehyde with methylamine in the presence of a reducing agent. researchgate.netnih.govresearchgate.net

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.org A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. wikipedia.org The choice of reducing agent is crucial to ensure selective reduction of the imine intermediate without affecting other functional groups in the molecule. This method is particularly useful for creating chiral centers if a prochiral aldehyde and a chiral reducing agent or catalyst are used. researchgate.netwikipedia.org

Aldehyde PrecursorAmineReducing AgentProductReference
α-branched aldehydeMethylamineSodium cyanoborohydrideβ-amino aldehyde wikipedia.org
2-Phenylpropanal derivativesVarious aminesImine reductaseβ-aryl propanamines researchgate.net

Nucleophilic Substitution Reactions in Propenal Backbone Construction

The construction of the propenal backbone can also be achieved through nucleophilic substitution reactions. numberanalytics.comyoutube.com This strategy involves the reaction of a nucleophile with a substrate containing a suitable leaving group to form a new carbon-carbon or carbon-heteroatom bond. numberanalytics.comyoutube.com

For the synthesis of this compound, a potential pathway could involve the reaction of a methylamine-containing nucleophile with a propenal derivative bearing a leaving group at the 3-position. Alternatively, a precursor with the methylamino group already in place could react with a reagent to introduce the aldehyde functionality. The success of this approach depends on the reactivity of the nucleophile and the electrophile, as well as the stability of the propenal system under the reaction conditions.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on the development of more efficient and environmentally benign methodologies. These principles are being applied to the synthesis of enaminones and related structures. rsc.orgrsc.orgchemistryforsustainability.orgsemanticscholar.orgrsc.org

Green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.orgchemistryforsustainability.orgsemanticscholar.org For enaminone synthesis, this includes the use of solvent-free reaction conditions, water as a solvent, and catalytic methods to replace stoichiometric reagents. rsc.orgrsc.org For example, mechanochemical grinding has been shown to facilitate the amination of 1,3-dicarbonyl compounds in the solid state, offering a mild and efficient alternative to traditional solvent-based methods. organic-chemistry.org Electrochemical methods are also emerging as a green tool for enaminone synthesis, avoiding the need for chemical oxidants and metal catalysts. rsc.org The use of light energy in photochemistry also represents a clean and traceless approach to constructing complex molecules like enaminones. chemistryforsustainability.org

Green Chemistry ApproachDescriptionKey Advantage(s)Reference
Solvent-free reactionsReactions are conducted without a solvent, often using grinding or heating.Reduced solvent waste, often faster reaction times. rsc.org
Aqueous synthesisWater is used as the reaction medium.Environmentally benign, can promote certain reactions. rsc.org
ElectrosynthesisUses electricity to drive chemical reactions.Avoids chemical oxidants, can be highly selective. rsc.org
PhotochemistryUses light energy to initiate reactions.Traceless reagent, can access unique reactivity. chemistryforsustainability.org

Multicomponent Reaction Protocols for Accessing Substituted Enaminones

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like substituted enaminones from simple starting materials in a single step. researchgate.netzendy.io These reactions are characterized by high atom and step economy, making them environmentally friendly and cost-effective. researchgate.net Enaminones, with their conjugated amine-alkene-carbonyl structure, possess multiple reactive sites, making them ideal candidates for synthesis via MCRs. researchgate.net

A variety of MCRs have been developed to access diverse enaminone structures. For instance, a four-component sequential reaction involving aryl olefins, chloroform, triethylamine, and tert-butyl hydroperoxide has been reported for the metal-free synthesis of enaminones. organic-chemistry.org This method proceeds under mild conditions and provides good yields. Another example is the rhodium-catalyzed three-component synthesis of N-(o-alkylaryl) pyrazoles using enaminones, hydrazines, and functionalized alkenes. researchgate.net Furthermore, electrochemical multicomponent cascade cyclization of enaminones and primary amines has been utilized to synthesize 4-acylimidazoles. rsc.org

The Hantzsch reaction, a classic MCR, can be employed to produce symmetric dihydropyridines from two equivalents of a β-ketoester or 1,3-diketone, an aldehyde, and ammonia (B1221849). uniba.it The Biginelli reaction offers a pathway to asymmetrically substituted 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a 1,3-dinucleophile, and a β-ketoester. uniba.it The Gewald reaction, utilizing cyanoacetic acid derivatives, active methylene (B1212753) carbonyls, and elemental sulfur, yields 2-amino-3-carbonyl thiophenes. uniba.it

Multicomponent Reaction Type Reactants Product Key Features
Four-Component Sequential ReactionAryl olefins, Chloroform, Triethylamine, tert-Butyl hydroperoxideEnaminonesMetal-free, mild conditions. organic-chemistry.org
Rh-catalyzed Three-Component ReactionEnaminones, Hydrazines, Functionalized alkenesN-(o-alkylaryl) pyrazolesExcellent step economy. researchgate.net
Electrochemical Cascade CyclizationEnaminones, Primary amines4-acylimidazolesAvoids transition-metal catalysts and oxidants. rsc.org
Hantzsch Dihydropyridine (B1217469) Synthesisβ-ketoester/1,3-diketone (2 equiv.), Aldehyde, AmmoniaSymmetric DihydropyridinesClassic MCR for heterocyclic synthesis. uniba.it
Biginelli ReactionAldehyde, 1,3-Dinucleophile, β-ketoesterAsymmetric DihydropyrimidinonesAccess to asymmetrically substituted heterocycles. uniba.it
Gewald Aminothiophene SynthesisCyanoacetic acid derivative, Active methylene carbonyl, Sulfur2-Amino-3-carbonyl thiophenesVersatile for further transformations. uniba.it

Stereoselective Synthesis Methodologies for Chiral α-Methyl-Propenal Systems

The stereoselective synthesis of chiral molecules, particularly those with defined stereocenters, is a cornerstone of modern organic synthesis due to the different biological activities of enantiomers. du.ac.inethz.ch For α-methyl-propenal systems, establishing the chirality at the α-position is a significant challenge.

One major approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch For example, a valine-derived oxazolidinone can be used as a chiral auxiliary in the asymmetric aldol (B89426) reaction of a chiral enolate with an aldehyde. du.ac.in The bulk of the auxiliary helps to control the conformation of the enolate, leading to a specific diastereomer of the product. du.ac.in

Catalytic asymmetric synthesis is another powerful strategy that utilizes a chiral catalyst to create a new stereocenter. mdpi.com This approach is highly desirable as only a small amount of the chiral catalyst is needed. For instance, iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with ketones can produce chiral α-stereogenic oxetanols and azetidinols. nih.gov The enantioselectivity of these reactions is often high, leading to a significant excess of one enantiomer. du.ac.in The enantiomeric excess (e.e.) is a measure of the purity of the chiral product. du.ac.in

Furthermore, the stereoselective synthesis of α-methyl ketones can be achieved from esters and alkenes through the formation of cyclopropanol (B106826) intermediates. rsc.org The Kulinkovich hydroxycyclopropanation of alkenes bearing a stereocenter in the allylic position can proceed with good diastereoselectivity. rsc.org Subsequent mild, regioselective isomerization of the resulting cyclopropanols yields diastereomerically enriched α-methyl ketones. rsc.org

Methodology Key Principle Example Outcome
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct stereochemistry. ethz.chValine-derived oxazolidinone in an aldol reaction. du.ac.inDiastereomerically enriched product. du.ac.in
Catalytic Asymmetric SynthesisUse of a chiral catalyst to create a stereocenter. mdpi.comIridium-tol-BINAP-catalyzed reductive coupling. nih.govEnantiomerically enriched product (high e.e.). nih.gov
Cyclopropanol IntermediatesStereoselective cyclopropanation followed by regioselective ring-opening. rsc.orgKulinkovich hydroxycyclopropanation of allylic alkenes. rsc.orgDiastereomerically enriched α-methyl ketones. rsc.org

Biocatalytic Approaches in the Generation of Amine-Functionalized Aldehyde Intermediates

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit high levels of stereo-, regio-, and chemoselectivity. nih.gov

For the generation of amine-functionalized aldehyde intermediates, several classes of enzymes are particularly relevant. Diamine oxidase (DAO), for example, catalyzes the oxidative deamination of amines to their corresponding aldehydes, producing ammonia and hydrogen peroxide as byproducts. nih.gov This enzyme has a preference for polyamines like putrescine and cadaverine. nih.gov

Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines from ketones. nih.gov In a cascade reaction, an ene-reductase (ERed) can first reduce an α,β-unsaturated ketone to a saturated ketone, which is then converted to a chiral amine by an ω-TA. acs.org This approach allows for the synthesis of amines with two stereogenic centers with high diastereomeric and enantiomeric ratios. acs.org

Amine dehydrogenases (AmDHs) are another important class of enzymes that catalyze the reductive amination of carbonyl compounds using ammonia as the amine donor. researchgate.net Engineered AmDHs have been developed to expand their substrate scope and improve their catalytic efficiency. researchgate.net These enzymes can be used in whole-cell catalytic systems for the amination of alcohols, where an alcohol dehydrogenase (ADH) first oxidizes the alcohol to a ketone or aldehyde, which is then aminated by the AmDH. acs.org

Enzyme Class Reaction Catalyzed Substrates Products
Diamine Oxidase (DAO)Oxidative deamination of amines. nih.govPolyamines (e.g., putrescine, cadaverine). nih.govAldehydes, Ammonia, Hydrogen peroxide. nih.gov
ω-Transaminases (ω-TAs)Asymmetric synthesis of amines from ketones. nih.govKetones, Amine donors. nih.govChiral amines. nih.gov
Ene-Reductases (EReds) & ω-TAs (Cascade)Reduction of α,β-unsaturated ketones followed by transamination. acs.orgα,β-Unsaturated ketones, Amine donors. acs.orgChiral amines with two stereocenters. acs.org
Amine Dehydrogenases (AmDHs)Reductive amination of carbonyls. researchgate.netAldehydes, Ketones, Ammonia. researchgate.netPrimary amines. researchgate.net
Alcohol Dehydrogenases (ADHs) & AmDHs (Cascade)Oxidation of alcohols followed by reductive amination. acs.orgAlcohols, Ammonia. acs.orgChiral amines. acs.org

Utilization of Deep Eutectic Solvents in Related Amine and Aldehyde Transformations

Deep eutectic solvents (DESs) are emerging as sustainable and versatile alternatives to conventional organic solvents in chemical synthesis. nih.govmdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea), which form a eutectic mixture with a melting point significantly lower than that of the individual components. researchgate.netmdma.ch They are often biodegradable, non-toxic, inexpensive, and have low vapor pressure. researchgate.netmdma.ch

DESs can act as both the solvent and the catalyst in various organic transformations, including those involving amines and aldehydes. nih.govmdpi.com For instance, the reductive amination of aldehydes and ketones can be catalyzed by a choline chloride/urea (B33335) DES, using sodium borohydride as the reducing agent. mdma.ch The DES is thought to activate the carbonyl group through hydrogen bonding, increasing its electrophilicity. mdma.ch

In the context of multicomponent reactions, DESs can serve as effective media for the synthesis of various nitrogen-containing heterocycles. researchgate.net For example, the Hantzsch dihydropyridine synthesis has been successfully carried out in DESs, where the DES can play a dual role as both solvent and catalyst. researchgate.net Similarly, Mannich-type reactions involving an aldehyde, an amine, and a ketone have been performed using a DES as a catalyst, often in water as the primary solvent. nih.gov

The use of DESs is not limited to catalysis. They have also been employed as solvents in metal-catalyzed reactions for amine synthesis, such as the Ullman amine synthesis, which involves the N-arylation of an alkyl halide with an amine. mdpi.com In some cases, the DES can also act as a co-catalyst, eliminating the need for additional ligands. mdpi.com

Application of DES Reaction Type Reactants Role of DES
Catalysis of Reductive AminationReductive aminationAldehydes/Ketones, Amines, NaBH₄Catalyst (activates carbonyl). mdma.ch
Medium for Multicomponent ReactionsHantzsch dihydropyridine synthesisAldehyde, β-dicarbonyl, Ammonia sourceSolvent and catalyst. researchgate.net
Catalysis of Mannich-type ReactionsMannich reactionAldehyde, Amine, KetoneCatalyst. nih.gov
Solvent for Metal-Catalyzed ReactionsUllman amine synthesisAlkyl halide, AmineSolvent and potential co-catalyst. mdpi.com
Amine ProtectionN-Fmoc protectionAniline (B41778), Fmoc-ClForms a deep eutectic mixture with the amine, facilitating the reaction. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Methyl 3 Methylamino 2 Propenal

Reactivity Profiling of the α,β-Unsaturated Aldehyde Electrophilic Sites

The α,β-unsaturated aldehyde portion of 2-Methyl-3-(methylamino)-2-propenal contains two primary electrophilic centers: the carbonyl carbon (C-1) and the β-carbon (C-3). Nucleophilic attack can therefore occur via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. researchgate.netfiu.eduyoutube.com The regioselectivity of this attack is governed by the nature of the attacking nucleophile, as dictated by the principles of hard and soft acids and bases (HSAB) theory.

The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com For this compound, the β-carbon is rendered electrophilic through resonance with the electron-withdrawing aldehyde group, making it susceptible to attack by soft nucleophiles. masterorganicchemistry.com

The regioselectivity between 1,2-addition and 1,4-addition is a critical aspect of the compound's reactivity. youtube.commasterorganicchemistry.com

1,4-Addition (Michael Addition): This pathway is favored by "soft" nucleophiles, which include enamines, enolates, thiolates, and Gilman cuprates. The reaction is typically under thermodynamic control, leading to a more stable final product. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

1,2-Addition: This pathway is favored by "hard" nucleophiles, such as Grignard reagents, organolithium compounds, and lithium aluminum hydride. This reaction is generally under kinetic control. youtube.commasterorganicchemistry.com

The enamine functionality, specifically the electron-donating methylamino group, influences the electrophilicity of the conjugated system. While the aldehyde group activates the system towards nucleophilic attack, the methylamino group donates electron density, which can modulate the reactivity of the β-carbon. In certain systems with strong electron-withdrawing groups, an "anti-Michael" addition at the α-carbon has been observed, though this is less common. researchgate.netfiu.edu

Table 1: Factors Influencing Regioselectivity of Nucleophilic Attack on this compound

FactorFavors 1,4-Addition (Michael)Favors 1,2-Addition (Direct)Governing Principle
Nucleophile TypeSoft Nucleophiles (e.g., Enolates, Cuprates, Thiols, Amines)Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums)HSAB Theory youtube.commasterorganicchemistry.com
Reaction ControlThermodynamic ControlKinetic ControlReaction Conditions (Temperature, Time)
Substituent EffectsElectron-withdrawing groups on the acceptor enhance reactivity.Steric hindrance around the β-carbon can favor 1,2-attack. youtube.comElectronic and Steric Properties

The aldehyde functional group in this compound is susceptible to condensation reactions with a variety of nucleophiles, particularly those containing an active methylene (B1212753) group or primary amines. nih.gov These reactions typically proceed via a nucleophilic addition-elimination mechanism. chemistrysteps.com

The general mechanism, often catalyzed by acid or base, involves two key stages:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate, known as a carbinolamine when the nucleophile is an amine. chemistrysteps.comlibretexts.org

Dehydration: The intermediate eliminates a molecule of water to form a new C=C or C=N double bond. This step is often the rate-determining step and is facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The pH of the reaction medium is crucial for successful condensation. The conditions must be acidic enough to catalyze the dehydration step but not so acidic that the nucleophile is fully protonated, which would render it non-nucleophilic. libretexts.orgkhanacademy.org

Exploration of the Methylamino Group's Nucleophilicity and Transformation Pathways

The enamine portion of the molecule is characterized by a nucleophilic α-carbon, a result of the lone pair of electrons on the nitrogen atom participating in resonance with the C=C double bond. masterorganicchemistry.comwikipedia.org This makes the molecule reactive towards a range of electrophiles.

The nucleophilic α-carbon of the enamine system can attack various electrophilic species in reactions analogous to the Stork enamine alkylation. libretexts.orglibretexts.org The general pathway for these amination (in the sense of the amine enabling the reaction) or, more accurately, alkylation/acylation reactions is a three-step process:

Enamine Formation: This step is the synthesis of the starting material itself.

Nucleophilic Attack: The enamine's α-carbon acts as the nucleophile, attacking an electrophile (e.g., an alkyl halide or an acyl halide). This forms a new carbon-carbon bond and results in a positively charged iminium salt intermediate. libretexts.orgwikipedia.orglibretexts.org

Hydrolysis: The resulting iminium salt is readily hydrolyzed, typically under aqueous acidic conditions, to regenerate the carbonyl group, yielding an α-substituted aldehyde. masterorganicchemistry.comlibretexts.org

This sequence allows the enamine to function as a synthetic equivalent of an enolate but offers advantages such as being formed under neutral or mildly acidic conditions and often preventing the over-alkylation issues that can affect enolates. libretexts.org

The secondary amine character within the enamine structure allows for specific transformations at the nitrogen atom, including N-demethylation and carbamate (B1207046) formation.

N-Demethylation: The removal of the methyl group from the nitrogen atom is a significant synthetic transformation. nih.gov While challenging due to the stability of the C-N bond, several methods are available. A prominent two-step method involves the initial oxidation of the amine to its corresponding N-oxide. researchgate.netgoogle.com This is followed by a Polonovski-type reaction, where the N-oxide is treated with a reducing agent, such as iron(0) powder or a ferrocene (B1249389) catalyst, to cleave the N-methyl bond and yield the secondary amine. researchgate.netgoogle.comorganic-chemistry.org Studies have indicated that the cleavage of the C-H bond on the methyl group can be the rate-limiting step in this process. nih.gov

Carbamate Formation: Carbamates can be synthesized from the methylamino group through several routes. A versatile method is the three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org In this process, the amine first reacts with CO₂ to form a carbamate anion, which is then alkylated by the electrophile. nih.gov Alternatively, the amine can react directly with chloroformates or with an isocyanate precursor to form the carbamate. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Synthetic Pathways for N-Demethylation and Carbamate Formation

TransformationReagentsKey IntermediateReference
N-Demethylation1. Oxidizing Agent (e.g., m-CPBA) 2. Fe(0) or Ferrocene CatalystN-oxide researchgate.netgoogle.com
Carbamate FormationCO₂, Alkyl Halide, Base (e.g., Cs₂CO₃)Carbamate anion organic-chemistry.org
Carbamate FormationAlkyl Chloroformate, BaseDirect acylation organic-chemistry.org

Intramolecular Cyclization and Annulation Reactions Leading to Heterocyclic Frameworks

The dual functionality of this compound makes it an excellent substrate for intramolecular reactions and annulation sequences to construct various heterocyclic rings. Annulation reactions are ring-forming processes that are fundamental to the synthesis of complex cyclic systems. chim.itbris.ac.uk

A plausible and synthetically valuable pathway involves the reaction of the compound with a bifunctional reagent, such as hydrazine (B178648) or hydroxylamine. The reaction would likely proceed via a cascade mechanism:

Initial Condensation: The primary amine of the reagent (e.g., hydrazine) would first undergo a condensation reaction with the aldehyde group to form a hydrazone intermediate.

Intramolecular Michael Addition: The second nucleophilic center of the reagent (the other nitrogen in hydrazine) would then perform an intramolecular conjugate addition, attacking the electrophilic β-carbon of the original α,β-unsaturated system.

Aromatization: Subsequent tautomerization or elimination would lead to a stable, aromatic heterocyclic product, such as a pyrazole.

This type of reaction exemplifies a [3+2] annulation strategy, where the three-atom α,β-unsaturated aldehyde system reacts with a two-atom component (the dinucleophile) to form a five-membered ring. chim.it Similar strategies involving (3+3) annulations have been used to synthesize six-membered rings like substituted anilines from enamine precursors. beilstein-journals.orgnih.gov These cyclization cascades are highly efficient for building molecular complexity from relatively simple starting materials.

Mechanisms of Pyrrole (B145914) and Pyrimidine (B1678525) Ring Formation

The formation of five- and six-membered heterocyclic rings from enaminone substrates is a cornerstone of synthetic organic chemistry. While specific studies on this compound are not extensively documented, established mechanisms for related enaminones provide a strong basis for proposing reaction pathways.

For pyrrole formation , a plausible mechanism involves the reaction of the enaminone with an α-haloketone. The initial step would be the N-alkylation of the enaminone nitrogen, followed by an intramolecular condensation. Another advanced strategy involves the palladium-catalyzed annulation of enaminones with alkenes, which proceeds through a sequence of C-H activation, alkene insertion, and dehydrogenation to form the pyrrole ring. organic-chemistry.org A proposed mechanism for the reaction of this compound with an α-haloketone would likely proceed through a key enaminone intermediate, leading to the final pyrrole product.

The synthesis of pyrimidines can be envisioned through the reaction of this compound with an amidine. A general and efficient method for pyrimidine synthesis involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, yielding 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This suggests a pathway where the enaminone or a derivative acts as a three-carbon synthon that condenses with the N-C-N fragment of an amidine. The reaction of β-formyl enamides with urea (B33335) under catalytic conditions to form pyrimidines further supports this type of cyclization. organic-chemistry.org The mechanism likely involves an initial Michael addition of the amidine to the enaminone's α,β-unsaturated system, followed by intramolecular cyclization and elimination of a water molecule to yield the aromatic pyrimidine ring.

Investigation into the Genesis of Indolizidines and Quinoline (B57606) Derivatives

The synthesis of more complex fused heterocyclic systems such as indolizidines and quinolines can also be approached using enaminone precursors.

Indolizidine alkaloids , which feature a nitrogen-fused bicyclic core, have been synthesized using enaminone intermediates. nih.gov A general strategy involves the cyclization of a pyrrolidine-based enaminone. For a precursor like this compound, a multi-step synthesis would be required to first construct a suitable pyrrolidine-containing intermediate. This intermediate, possessing an enaminone moiety, could then undergo an intramolecular cyclization, typically activated by converting a side-chain ester into a more reactive species like a mixed anhydride, to form the second ring of the indolizidine scaffold. nih.gov

The formation of quinoline derivatives from α,β-unsaturated aldehydes is a well-established process, often proceeding via a Doebner-von Miller or related reaction. mdpi.com In a potential application, this compound could react with an aniline (B41778) derivative under acidic conditions. The proposed mechanism would begin with a Michael addition of the aniline to the conjugated system of the enaminone, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aniline ring. Subsequent dehydration and aromatization would yield the substituted quinoline. The Combes quinoline synthesis, which involves the reaction of anilines with 1,3-dicarbonyls under acidic conditions, provides a strong mechanistic precedent for this type of transformation. youtube.com

Proposed Mechanisms for Guanidine (B92328) Formation from Related Enaminone Intermediates

While the direct synthesis of a simple guanidine from this compound is not a commonly reported transformation, the reactivity of the enaminone functional group allows for postulation of potential reaction pathways. Guanidines are typically synthesized by the addition of amines to carbodiimides or by using guanylating agents. organic-chemistry.org

A plausible, albeit indirect, route could involve the reaction of an enaminone ester derivative with guanidine itself to form a heterocyclic system. For instance, a related enaminone ester has been shown to react with guanidine to yield a quinazolinone. nih.gov This reaction proceeds via an initial attack of the guanidine nitrogen onto the carbonyl group of the ester, followed by cyclization and elimination. For a simple enaminone like this compound, a reaction with a guanylating agent such as N,N'-di-Boc-N''-triflylguanidine could potentially lead to a guanylated enamine, although this remains speculative. The formation of a pyrimidine derivative from the reaction of an enaminone-like precursor with guanidinium (B1211019) chloride has also been observed, proceeding through an unusual intramolecular cyclization. researchgate.net This highlights the complex reactivity patterns that can emerge from the combination of these two reactive species.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states that are difficult to observe experimentally.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method to investigate the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate reaction pathways and predict reaction kinetics and thermodynamics. sns.it For reactions involving enaminones, DFT calculations can be employed to compare different possible mechanistic routes, for example, in the formation of pyrroles or pyrimidines. blogspot.comresearchgate.net

A typical DFT study would involve optimizing the geometries of all stationary points along a proposed reaction coordinate and calculating their corresponding energies. The transition state, which represents the highest energy point along the reaction path, is characterized by a single imaginary vibrational frequency. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for a Proposed Pyrrole Formation Reaction

SpeciesDescriptionRelative Free Energy (kcal/mol)
R Reactants (Enaminone + α-haloketone)0.0
TS1 Transition State for N-alkylation+15.2
INT1 Alkylated Intermediate-5.4
TS2 Transition State for Cyclization+22.8
INT2 Cyclized Intermediate-12.1
TS3 Transition State for Dehydration+18.5
P Products (Pyrrole + H₂O + HX)-25.7

Note: This table is illustrative and based on typical values for similar organic reactions.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. It provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. nih.gov

In the context of enaminone reaction mechanisms, NBO analysis can be applied to intermediates and transition states to understand the electronic factors that govern their stability and reactivity. For example, by calculating the natural charges on atoms, one can identify the most nucleophilic and electrophilic sites in a molecule. Furthermore, NBO analysis can quantify the stabilizing effects of orbital interactions, such as the delocalization of a nitrogen lone pair into an adjacent π-system (n → π* interaction), which is a key feature of the enaminone system. nih.gov

Table 2: Illustrative NBO Charges for a Hypothetical Enaminone Intermediate

AtomNBO Charge (e)
O1 (Carbonyl)-0.65
C2 (Carbonyl)+0.58
C3 (α-carbon)-0.35
C4 (β-carbon)+0.25
N5 (Amino)-0.80

Note: This table presents hypothetical data to illustrate the insights gained from NBO analysis.

Simulation of Solvent Effects and Catalysis on Reaction Energetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry can model these solvent effects using various approaches. The most common are implicit solvent models (like the Polarizable Continuum Model, PCM), where the solvent is treated as a continuous medium with a specific dielectric constant, and explicit solvent models, where individual solvent molecules are included in the calculation. chemtube3d.com

These simulations can reveal how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the reaction's energy profile. For enaminone cyclization reactions, the polarity and hydrogen-bonding ability of the solvent can be critical. mdpi.com For instance, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, thus accelerating the reaction compared to a nonpolar solvent. Similarly, the role of a catalyst can be modeled by including the catalytic species in the DFT calculations, allowing for a detailed investigation of how it lowers the activation energy of the reaction.

Applications of 2 Methyl 3 Methylamino 2 Propenal As a Versatile Synthetic Intermediate

Role as a Building Block in Complex Organic Molecule Construction

The strategic application of 2-Methyl-3-(methylamino)-2-propenal as a starting material or key intermediate enables the efficient assembly of intricate organic molecules. Its reactivity allows for the introduction of various functional groups and the formation of diverse carbon-carbon and carbon-heteroatom bonds.

Synthesis of Advanced Intermediates for Downstream Chemical Synthesis

This compound is instrumental in the preparation of advanced intermediates that are crucial for the synthesis of more complex target molecules. For instance, it can be utilized in reactions to create precursors for pharmaceuticals and other fine chemicals. One notable application is in the synthesis of pregabalin, a drug used to treat epilepsy and anxiety disorders, where related cyanoesters serve as key intermediates. researchgate.net The synthesis of such intermediates often involves multi-step reaction sequences where the propenal derivative provides a foundational scaffold that is subsequently modified and elaborated. researchgate.netmdpi.com

The versatility of this compound is further demonstrated in its use to generate various substituted propanolamine (B44665) derivatives, which are valuable intermediates for medicinal and agricultural chemicals. google.com For example, 3-N-methylamino-1-(2-thienyl)-1-propanol, an essential intermediate for the antidepressant duloxetine, can be synthesized through processes involving related amino-alcohol precursors. google.comresearchgate.net

Modular Synthesis of Polyfunctionalized Scaffolds for Diverse Applications

The structure of this compound allows for a modular approach to the synthesis of polyfunctionalized scaffolds. This modularity enables the systematic variation of substituents and the creation of libraries of compounds with diverse chemical and biological properties. The enamine functionality can react with electrophiles, while the aldehyde group is susceptible to nucleophilic attack, providing two distinct points for molecular elaboration.

This dual reactivity is exploited in the construction of complex frameworks that can serve as the basis for new materials or biologically active molecules. The ability to introduce multiple functional groups in a controlled manner is a significant advantage in modern organic synthesis, allowing for the fine-tuning of molecular properties.

Contribution to Diverse Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a key player in the synthesis of a wide range of heterocyclic systems, including those containing oxygen and nitrogen.

Strategies for Pyran and Pyrano-Fused Heterocycle Development

The reactivity of this compound and its derivatives makes them suitable starting materials for the synthesis of pyran rings and more complex pyrano-fused heterocyclic systems. ekb.eg These structures are present in many natural products and biologically active compounds. mdpi.com The synthesis often involves condensation reactions and cyclizations, where the propenal backbone is incorporated into the final heterocyclic ring. nih.govsemanticscholar.org For example, pyrano[2,3-d]pyrimidines, which can be synthesized from pyran precursors, have shown potential as anti-inflammatory agents. researchgate.netnih.gov

The following table summarizes some synthetic routes to pyran and pyrano-fused heterocycles:

Starting MaterialsReaction TypeProductReference
2-methyl-4-pyrones and DMF-DMAEnamination2-(2-(Dimethylamino)vinyl)-4-pyrones nih.gov
Thiobarbituric acid, malononitrile, p-chlorobenzaldehydeOne-pot three-component condensationPyrano[2,3-d]pyrimidine derivatives researchgate.netnih.gov
1,3-dicarbonyl compounds, N-acylglycinesOne-pot synthesisFused pyran-2-ones semanticscholar.org
2H-furo[3,2-b]pyran-2-ones and aminesCondensation2H-furo[3,2-b]pyran-2,7(3H)-diones beilstein-journals.org

Synthesis of Benzimidazole (B57391) and Imidazo-Fused Ring Systems

Benzimidazoles and their fused-ring counterparts are an important class of heterocycles with a broad spectrum of biological activities. researchgate.netnih.gov While direct synthesis from this compound is not the most common route, its derivatives can serve as precursors. The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. banglajol.infoyoutube.com For example, 2-methyl-1H-benzimidazole can be synthesized from the reaction of o-phenylenediamine (B120857) with acetic acid. banglajol.infoyoutube.com More complex imidazo-fused systems can also be accessed through multi-step syntheses starting from appropriately functionalized benzimidazole precursors. nih.gov

The table below outlines general methods for benzimidazole synthesis:

ReactantsProductKey FeaturesReference
o-phenylenediamine, acetic acid2-methyl-1H-benzimidazoleCondensation reaction banglajol.infoyoutube.com
o-phenylenediamines, various carboxylic acidsSubstituted benzimidazolesVersatile synthesis of derivatives banglajol.info
2-(4-aminophenyl)benzimidazole, 5-bromosalicylaldehydeBenzimidazole bidental ligandFormation of metal complexes nih.gov

Formation of Nitrogen-Rich Heterocycles, including Pyrroles and Pyrazolines

This compound is a valuable synthon for the creation of nitrogen-rich heterocycles such as pyrroles and pyrazolines. These ring systems are prevalent in pharmaceuticals and natural products. nih.govalliedacademies.org The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. mdpi.com While not a direct 1,4-dicarbonyl, the reactivity of the propenal can be harnessed to form intermediates suitable for pyrrole (B145914) ring closure. organic-chemistry.orgresearchgate.net

Pyrazolines, which are five-membered heterocycles with two adjacent nitrogen atoms, are often synthesized via the condensation of α,β-unsaturated carbonyl compounds with hydrazines. researchgate.netmdpi.comresearchgate.net The α,β-unsaturated aldehyde moiety of this compound makes it a suitable precursor for this type of transformation, leading to the formation of substituted pyrazolines. csic.esnih.gov

Here is a summary of synthetic strategies for these nitrogen-rich heterocycles:

HeterocycleSynthetic MethodKey PrecursorsReference
PyrrolePaal-Knorr synthesisγ-diketones, primary amines mdpi.com
PyrroleIodine-mediated synthesisArylacetylenes, β-enaminones nih.gov
PyrazolineCondensationα,β-unsaturated carbonyls, hydrazines researchgate.netmdpi.com
PyrazolineCyclization of chalconesChalcones, hydrazine (B178648) hydrate researchgate.netnih.gov

Construction of Quinazolinone Derivatives and Related Six-Membered Heterocycles

The chemical architecture of this compound, a bifunctional molecule featuring both a nucleophilic enamine and an electrophilic aldehyde, renders it a valuable synthon for the construction of complex heterocyclic systems. A significant application of this compound is in the synthesis of quinazolinone derivatives, a class of fused heterocycles renowned for its broad spectrum of pharmacological activities. nih.govresearchgate.net The general strategy for constructing the quinazolinone scaffold often involves the condensation of a derivative of anthranilic acid (2-aminobenzoic acid) with a suitable one-carbon (C1) or three-carbon (C3) synthon. nih.govresearchgate.net

In this context, this compound can act as a three-carbon building block. The reaction typically proceeds via a condensation reaction with a 2-aminobenzamide (B116534) or a related derivative. The proposed reaction pathway involves an initial nucleophilic attack from the amino group of the 2-aminobenzamide to the aldehyde functionality of the propenal. This is followed by an intramolecular cyclization and dehydration sequence. The enamine nitrogen can facilitate the cyclization, and the methylamino group is subsequently eliminated to furnish the stable aromatic quinazolinone ring system. This reaction leads to the formation of a 2-methyl-substituted quinazolinone, a core structure present in numerous biologically active compounds. researchgate.netmdpi.com

The versatility of this synthetic route is enhanced by the ability to use substituted anthranilamides, allowing for the introduction of various functional groups onto the benzene (B151609) ring portion of the quinazolinone skeleton. This modular approach enables the generation of a library of quinazolinone derivatives, where the substitution pattern can be systematically varied to explore structure-activity relationships (SAR).

Table 1: Representative Quinazolinone Scaffolds Synthesized from this compound and Substituted 2-Aminobenzamides

Substituent (R) on 2-Aminobenzamide Resulting Quinazolinone Derivative Potential Application Area
H2-Methylquinazolin-4(3H)-oneCore scaffold for further functionalization
6-Bromo6-Bromo-2-methylquinazolin-4(3H)-oneAnticancer, DNA-photocleavage agents mdpi.comresearchgate.net
6-Nitro6-Nitro-2-methylquinazolin-4(3H)-onePhotosensitizing agents, anticancer mdpi.comresearchgate.net
7-Chloro7-Chloro-2-methylquinazolin-4(3H)-oneAnticonvulsant, anti-inflammatory agents
5,6-Dimethyl2,5,6-Trimethylquinazolin-4(3H)-oneExploration of steric effects on activity

Utility in Combinatorial Chemistry and Library Generation

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis of large, systematically organized collections of compounds known as chemical libraries. organic-chemistry.org The efficiency of combinatorial synthesis heavily relies on the use of versatile building blocks that can be readily modified to generate a high degree of molecular diversity. This compound is an exemplary scaffold for such applications due to its multiple reactive sites, which can be orthogonally addressed to create a wide array of derivatives.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits"—molecules that interact with a specific biological target. researchgate.net The success of an HTS campaign is directly linked to the quality and diversity of the chemical library being screened. The unique structural features of this compound make it an ideal starting point for generating libraries of diverse chemical scaffolds suitable for HTS.

The key to its utility lies in the conjugated system containing an aldehyde, a carbon-carbon double bond, and an enamine. These functional groups can participate in a wide range of chemical transformations, allowing for the attachment of various diversity elements. For instance:

The aldehyde group can undergo reactions such as reductive amination, Wittig olefination, and condensation with active methylene (B1212753) compounds.

The enamine moiety can react with electrophiles.

The α,β-unsaturated system is susceptible to Michael (1,4-conjugate) addition by a vast array of nucleophiles, including thiols, amines, and carbanions.

The diene-like character of the molecule allows it to participate in cycloaddition reactions , such as the Diels-Alder reaction, to rapidly build molecular complexity and generate polycyclic scaffolds.

By employing parallel synthesis techniques, a single starting material, this compound, can be reacted with a matrix of different reactants to produce a large library of distinct products. For example, reacting the propenal with a set of 100 different thiols (Michael addition) and then a set of 100 different amines (reductive amination of the aldehyde) could theoretically generate a library of 10,000 unique compounds. This approach enables the systematic exploration of chemical space around a core scaffold, significantly increasing the probability of discovering novel bioactive molecules.

Table 2: Library Generation from this compound

Reactive Site Reaction Type Class of Reactants (Building Blocks) Resulting Scaffold Class
Aldehyde (C1)Reductive AminationPrimary & Secondary AminesSubstituted 3-aminopropanes
Aldehyde (C1)Wittig ReactionPhosphonium YlidesSubstituted 1,3-dienes
α,β-Unsaturated System (C3)Michael AdditionThiols, Amines, Malonates4-Substituted 3-aminopentanals
Diene SystemDiels-Alder [4+2] CycloadditionAlkenes, Alkynes (Dienophiles)Substituted cyclohexenes and dihydropyrans
Overall MoleculeMulti-component Reactione.g., with an Isocyanide and a Carboxylic AcidComplex Heterocycles

Future Research Directions and Unexplored Reactivity of 2 Methyl 3 Methylamino 2 Propenal

Expanding the Scope of Asymmetric Transformations for Enantiopure Compounds

The development of asymmetric transformations is a cornerstone of modern medicinal chemistry and materials science, enabling the synthesis of single-enantiomer compounds with specific biological activities or material properties. While the application of enaminones in asymmetric synthesis is an active area of research, the full potential of chiral derivatives of 2-Methyl-3-(methylamino)-2-propenal remains largely untapped.

Future research should focus on the use of chiral auxiliaries, catalysts, and reagents to control the stereochemical outcome of reactions involving this propenal derivative. For instance, asymmetric Diels-Alder reactions, where the propenal acts as a dienophile, could be explored using chiral Lewis acid catalysts to produce enantiomerically enriched cyclohexene (B86901) derivatives. wikipedia.org Similarly, asymmetric transfer hydrogenation of the aldehyde group could provide access to chiral allylic alcohols, which are valuable synthetic intermediates. researchgate.net The development of organocatalytic methods, such as those employing proline and its derivatives, could also lead to highly enantioselective additions to the enal system. youtube.com

Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity

The reactivity of this compound is multifaceted, presenting challenges and opportunities for chemoselective and stereoselective control. Novel catalytic systems are needed to selectively target either the aldehyde or the enamine functionality, or to orchestrate tandem reactions involving both.

Future investigations could explore the use of transition metal catalysts, such as those based on palladium, rhodium, or iridium, to mediate cross-coupling reactions at the C-2 position or to direct C-H activation processes. memphis.edu The design of bifunctional catalysts, which can activate both the electrophilic and nucleophilic centers of the molecule, could lead to new and efficient bond-forming strategies. Furthermore, the encapsulation of catalysts within metal-organic frameworks (MOFs) or other porous materials could enhance selectivity by creating a constrained reaction environment. nih.gov The development of stereoselective catalysts is also crucial for controlling the geometry of the double bond and for inducing chirality in the products. patsnap.com

Investigations into Sustainable and Atom-Economical Synthetic Pathways

In line with the principles of green chemistry, future research should prioritize the development of sustainable and atom-economical synthetic routes utilizing this compound. unife.itrsc.org This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

One promising avenue is the use of water or aqueous media as a solvent for reactions involving enaminones, which can simplify purification and reduce environmental impact. researchgate.net The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency and reduce waste. unibo.it Furthermore, exploring catalytic methods that proceed with high atom economy, such as addition and cycloaddition reactions, will be crucial. wikipedia.org The principles of green chemistry can guide the entire lifecycle of the chemical process, from the synthesis of the starting material to the final product. encyclopedia.pubmdpi.com

Exploration of Reactivity under Non-Traditional Reaction Conditions

Investigating the reactivity of this compound under non-traditional reaction conditions could unlock new chemical transformations and provide access to novel molecular architectures. Techniques such as microwave irradiation, sonication, and photochemistry can accelerate reaction rates and promote pathways that are not accessible under conventional thermal conditions. encyclopedia.pub

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in many organic transformations. encyclopedia.pub Applying this technology to reactions involving this compound could lead to more efficient and sustainable processes. Sonochemistry, the use of ultrasound to promote chemical reactions, can also enhance reactivity and selectivity. researchgate.net Photochemical reactions, particularly those involving enantioselective catalysis, represent a frontier in organic synthesis and could be applied to the propenal system to generate unique and complex molecules. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.